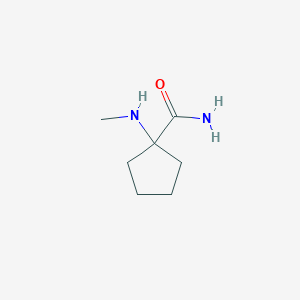
3-(Cycloheptylamino)butanenitrile
Descripción general
Descripción
3-(Cycloheptylamino)butanenitrile is a chemical compound with the CAS Number: 1178057-99-2 . It has a molecular weight of 180.29 . The IUPAC name for this compound is 3-(cycloheptylamino)butanenitrile .
Synthesis Analysis
The synthesis of nitriles like 3-(Cycloheptylamino)butanenitrile can be achieved through various methods. One common method is the dehydration of amides . Another method involves a substitution reaction where the halogen in a halogenoalkane is replaced by a -CN group .Molecular Structure Analysis
The InChI code for 3-(Cycloheptylamino)butanenitrile is 1S/C11H20N2/c1-10(8-9-12)13-11-6-4-2-3-5-7-11/h10-11,13H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Enzymatic Synthesis
Research on enzymatic processes involving similar compounds to 3-(Cycloheptylamino)butanenitrile has been documented. For instance, Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases. This process facilitated the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the potential of enzymatic methods in synthesizing complex organic molecules (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Amino Sugars
Amino sugars, essential components in various biochemical processes, have been synthesized using related nitriles. Hiyama, Nishide, and Kobayashi (1984) reported a method to synthesize N-benzoyl L-acosamine, starting from a derivative of butanenitrile. Their approach demonstrates the versatility of butanenitrile derivatives in synthesizing biologically significant molecules (Hiyama, Nishide, & Kobayashi, 1984).
Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is another significant application. For instance, the transformation of butanenitrile derivatives into N-benzoyl L-daunosamine by Hiyama, Nishide, and Kobayashi (1984) illustrates the role these compounds play in creating complex molecules for pharmaceutical use (Hiyama, Nishide, & Kobayashi, 1984).
Reactivity Studies
Butanenitrile derivatives' reactivity has been studied extensively, as evidenced by Polášek et al. (2016), who explored the reactivity of different C2H3N(+) isomers generated from butanenitrile. Such studies help understand the fundamental chemical behavior of nitrile-containing molecules (Polášek et al., 2016).
Liquid-Liquid Equilibrium Studies
In the field of physical chemistry, the study of liquid-liquid equilibria involving butanenitrile by Letcher and Redhi (2002) contributes to understanding the solubility and phase behavior of nitrile compounds (Letcher & Redhi, 2002).
Biotechnological Production
Butanenitrile derivatives play a role in the biotechnological production of chemicals like 2,3-butanediol, as discussed by Yang and Zhang (2019). This research highlights the use of microbial processes to produce valuable chemicals from butanenitrile derivatives (Yang & Zhang, 2019).
Propiedades
IUPAC Name |
3-(cycloheptylamino)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(8-9-12)13-11-6-4-2-3-5-7-11/h10-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFNHZIMWDURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cycloheptylamino)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)


![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)



![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
